molecular formula C15H23N3O2 B1502802 tert-Butyl 4-(4-methylpyridin-2-yl)piperazine-1-carboxylate CAS No. 939986-26-2

tert-Butyl 4-(4-methylpyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B1502802
CAS No.: 939986-26-2
M. Wt: 277.36 g/mol
InChI Key: CNUPZJGHICNMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(4-methylpyridin-2-yl)piperazine-1-carboxylate is a piperazine-based compound featuring a 4-methylpyridin-2-yl substituent and a tert-butoxycarbonyl (Boc) protecting group. This scaffold is widely utilized in medicinal chemistry due to its modularity, enabling diverse functionalization for drug discovery. The Boc group enhances solubility and stability during synthesis, while the pyridine moiety contributes to π-π interactions and hydrogen bonding in biological systems.

Properties

IUPAC Name

tert-butyl 4-(4-methylpyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-12-5-6-16-13(11-12)17-7-9-18(10-8-17)14(19)20-15(2,3)4/h5-6,11H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUPZJGHICNMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671801
Record name tert-Butyl 4-(4-methylpyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-26-2
Record name 1,1-Dimethylethyl 4-(4-methyl-2-pyridinyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(4-methylpyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-methylpyridin-2-yl)piperazine-1-carboxylate typically involves the following steps:

  • Formation of Piperazine Derivative: : Piperazine is reacted with 4-methylpyridin-2-yl chloride under controlled conditions to form the piperazine derivative.

  • Esterification: : The resulting piperazine derivative is then treated with tert-butyl chloroformate to introduce the tert-butyl ester group, forming the final product.

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up using reactors and controlled environments to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(4-methylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce specific functional groups.

  • Substitution: : Substitution reactions can be used to replace functional groups with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of oxo derivatives.

  • Reduction: : Formation of reduced derivatives.

  • Substitution: : Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Tert-Butyl 4-(4-methylpyridin-2-yl)piperazine-1-carboxylate is used in various scientific research fields, including:

  • Chemistry: : It serves as a building block for synthesizing more complex molecules.

  • Biology: : It is used in studying biological systems and interactions with biomolecules.

  • Industry: : It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used, but it generally involves interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in the substituents on the pyridine ring, piperazine modifications, and additional functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Substituents/Modifications Key Properties Stability/Synthetic Notes Biological Relevance
tert-Butyl 4-(4-methylpyridin-2-yl)piperazine-1-carboxylate 4-methylpyridin-2-yl High lipophilicity; moderate solubility in polar solvents Stable under standard conditions; Boc deprotection requires acidic conditions Potential kinase inhibition due to pyridine coordination
tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate (Compound 5, ) 3-cyanopyridin-2-yl Enhanced electron-withdrawing effects; increased polarity Susceptible to nucleophilic attack at cyano group Used as an intermediate for photoaffinity labeling probes
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate () 4-amino-2-cyanophenyl Hydrogen-bonding capability via amino and cyano groups Prone to oxidation; requires inert storage Antimicrobial activity against S. aureus
tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate (Compound 6, ) 5-bromo-3-cyanopyridin-2-yl Halogenated pyridine enhances cross-coupling reactivity Used in Suzuki-Miyaura reactions for further functionalization Intermediate in kinase inhibitor synthesis
tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate () Pyrazole ring instead of pyridine Reduced aromaticity; altered π-stacking potential Synthesized via cyclization; 32% yield Conformational studies show distinct dihedral angles vs. pyridine analogs

Stability and Degradation

  • Fluorophenyl Analogs (Compounds 1a/1b, ): Degraded in simulated gastric fluid due to oxazolidinone ring instability .
  • Boc-Protected Derivatives : Generally stable in neutral conditions but degrade under strong acids (e.g., TFA for Boc removal).

Biological Activity

tert-Butyl 4-(4-methylpyridin-2-yl)piperazine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H22N2O2
  • Molecular Weight : 262.35 g/mol
  • CAS Number : Not explicitly listed in the search results but can be derived from its structure.

Anticancer Activity

Recent studies have indicated that piperazine derivatives, including this compound, exhibit promising anticancer properties. For instance, piperazine compounds have been shown to induce apoptosis in various cancer cell lines. One study highlighted that derivatives with a similar structure demonstrated cytotoxic effects against hypopharyngeal tumor cells, outperforming established drugs like bleomycin in certain assays .

Cholinesterase Inhibition

Another significant area of research involves the inhibition of cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Compounds with piperazine moieties have been reported to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), contributing to improved cognitive function and memory retention in preclinical models . The structural characteristics of these compounds are believed to enhance their binding affinity to these enzymes.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Enzyme Inhibition : By inhibiting cholinesterase enzymes, it may increase acetylcholine levels in the brain, which is beneficial for cognitive function.
  • Interaction with Cellular Targets : The molecular structure allows it to interact with various cellular targets, potentially altering signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

StudyFindings
Study on Anticancer ActivityDemonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells; better than bleomycin .
Cholinesterase Inhibition StudyShowed effective inhibition of AChE and BuChE; potential for Alzheimer’s treatment .
Structure-Activity RelationshipIdentified key structural features that enhance biological activity; compounds with specific substitutions exhibited improved efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(4-methylpyridin-2-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(4-methylpyridin-2-yl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.